![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/new.no-structure.jpg)
2-[2-Sulfo(ethyl-d4)]pseudourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.
Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pseudourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of deuterated compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the formulation of dyes and cosmetics, particularly in products aimed at preventing gray hair
Mecanismo De Acción
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-Sulfo(ethyl)]pseudourea: The non-deuterated analog of 2-[2-Sulfo(ethyl-d4)]pseudourea.
2-[2-Sulfo(propyl)]pseudourea: A similar compound with a propyl group instead of an ethyl group.
2-[2-Sulfo(butyl)]pseudourea: A similar compound with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and enable precise tracking in research applications. This makes it particularly valuable in proteomics and other fields where accurate labeling and tracking of molecules are essential .
Propiedades
Número CAS |
1346602-43-4 |
|---|---|
Fórmula molecular |
C3H8N2O3S2 |
Peso molecular |
188.252 |
Nombre IUPAC |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
Clave InChI |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
Sinónimos |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


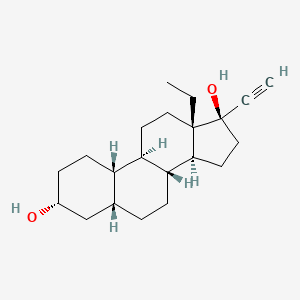
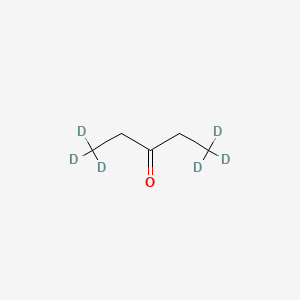
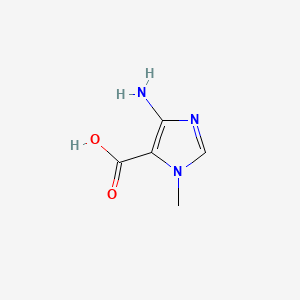
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)
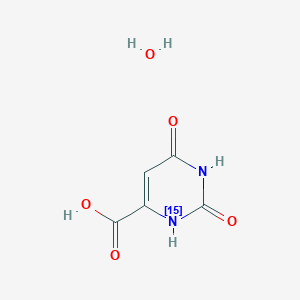
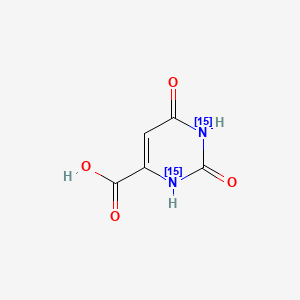
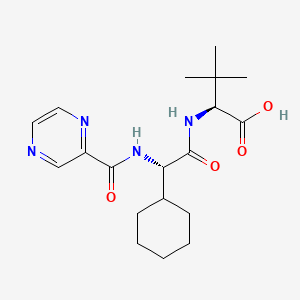
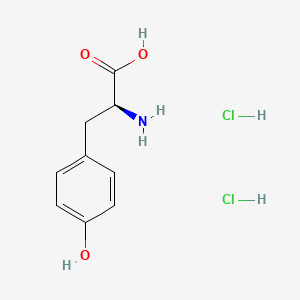

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)
